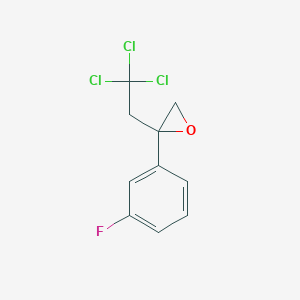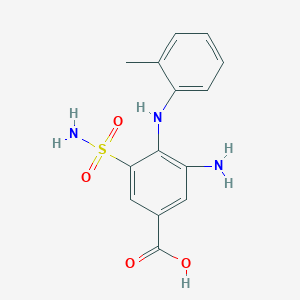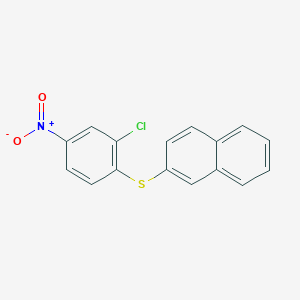
Tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of bipyrrolidinyl carboxylic acid esters This compound is characterized by its unique structure, which includes a bipyrrolidinyl core with a methyl group and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Bipyrrolidinyl Core: The bipyrrolidinyl core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Comparison: 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is unique due to its bipyrrolidinyl core and the presence of both a methyl group and a tert-butyl ester. This combination of structural features imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the bipyrrolidinyl core can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-6-5-8-16(11)12-7-9-15(10-12)13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
LAUIXSJMNZRLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Benzylsulfanyl)phenyl]methylcyanamide](/img/structure/B8597551.png)





![N-[1-(dimethylamino)-3-phenylpropan-2-yl]benzamide](/img/structure/B8597602.png)

![6-[2-(2-Aminophenyl)ethyl]-N,N-diethylpyridine-3-carboxamide](/img/structure/B8597617.png)




